

(S)-(+)-1-Fmoc-3-hydroxypyrrolidine: A Key Building Block for Advanced Peptidomimetics

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Compound of Interest

Compound Name: (S)-(+)-1-Fmoc-3-hydroxypyrrolidine

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Introducing **(S)-(+)-1-Fmoc-3-hydroxypyrrolidine**, a versatile building block enabling the design and synthesis of next-generation peptidomimetics for therapeutic and research applications. This unique proline analog offers precise conformational control, leading to enhanced biological activity, improved metabolic stability, and increased target selectivity. These application notes provide researchers, scientists, and drug development professionals with detailed protocols and data for the effective utilization of this powerful synthetic tool.

Peptidomimetics, molecules that mimic the structure and function of natural peptides, have emerged as a promising class of therapeutics. They overcome the inherent limitations of native peptides, such as poor stability and low bioavailability.^[1] The incorporation of conformationally constrained amino acid analogs is a key strategy in peptidomimetic design. **(S)-(+)-1-Fmoc-3-hydroxypyrrolidine** serves as a valuable scaffold for inducing specific secondary structures, particularly β -turns, which are critical for molecular recognition and biological activity.^{[2][3]}

The strategic placement of the hydroxyl group at the 3-position of the pyrrolidine ring influences the ring's pucker and the torsional angles of the peptide backbone. This conformational constraint can pre-organize the peptidomimetic into a bioactive conformation, thereby enhancing its binding affinity to biological targets.

Applications in Drug Discovery

The unique structural features of **(S)-(+)-1-Fmoc-3-hydroxypyrrolidine** make it a valuable tool in the development of peptidomimetics targeting a range of diseases. Its ability to induce stable turn structures is particularly relevant for inhibiting protein-protein interactions (PPIs) and for designing potent and selective enzyme inhibitors and receptor agonists/antagonists. For instance, peptidomimetics incorporating hydroxyproline analogs have shown promise as inhibitors of enzymes like farnesyltransferase and as modulators of signaling pathways such as the HIF-1 pathway.[\[4\]](#)[\[5\]](#)

Data Presentation

To facilitate the application of **(S)-(+)-1-Fmoc-3-hydroxypyrrolidine** in research and development, the following tables summarize key quantitative data from studies on peptidomimetics incorporating this or similar hydroxyproline analogs.

Table 1: Conformational Data of a Model Peptide Incorporating (S)-3-Hydroxypyrrolidine

Parameter	Value	Method	Reference
Predominant Ring Pucker	Cy-endo	NMR Spectroscopy	[6]
Key $^3J(H\alpha, H\beta)$ Coupling Constant	~7-9 Hz	NMR Spectroscopy	
Induced Secondary Structure	Type I β -turn	Molecular Modeling	[1]

Table 2: Biological Activity of Peptidomimetics Containing Hydroxyproline Analogs

Compound ID	Target	Assay Type	IC ₅₀ / EC ₅₀ (μM)	Reference
PA1	Prolyl Hydroxylase 3 (PHD3)	Enzyme Inhibition	1.53	[5]
PA2	Prolyl Hydroxylase 3 (PHD3)	Enzyme Inhibition	3.17	[5]
Peptidomimetic 13c	SARS-CoV-2 3CL Protease	Enzyme Inhibition	0.00371	[7]
Peptidomimetic 17d	SARS-CoV-2 3CL Protease	Enzyme Inhibition	0.00621	[7]

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of **(S)-(+)-1-Fmoc-3-hydroxypyrrolidine** into a peptide sequence using manual solid-phase peptide synthesis (SPPS) and subsequent characterization.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol details the manual synthesis of a model tetrapeptide (e.g., Ac-Tyr-Hyp-Ala-Phe-NH₂) on a Rink Amide resin using Fmoc/tBu chemistry.

Materials:

- Rink Amide MBHA resin (0.5-0.8 mmol/g loading)
- **(S)-(+)-1-Fmoc-3-hydroxypyrrolidine**
- Fmoc-Ala-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)

- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water (HPLC grade)
- Acetic anhydride
- N,N-Diisopropylethylamine (DIPEA)
- Peptide synthesis vessel
- Shaker

Procedure:

- Resin Swelling: Swell the Rink Amide resin (100 mg, 0.07 mmol) in DMF (2 mL) for 30 minutes in a peptide synthesis vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add 20% piperidine in DMF (2 mL) to the resin and shake for 5 minutes.
 - Drain the solution.
 - Add fresh 20% piperidine in DMF (2 mL) and shake for 15 minutes.
 - Drain and wash the resin with DMF (5 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).
- First Amino Acid Coupling (Fmoc-Phe-OH):

- In a separate vial, dissolve Fmoc-Phe-OH (4 eq., 0.28 mmol), HOBt (4 eq., 0.28 mmol) in DMF (1 mL).
- Add DIC (4 eq., 0.28 mmol) to the solution and pre-activate for 5 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Shake the reaction mixture for 2 hours at room temperature.
- Perform a Kaiser test to monitor coupling completion. If the test is positive (blue color), repeat the coupling step.
- Wash the resin with DMF (5 x 2 mL).
- Peptide Chain Elongation: Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for the subsequent amino acids: Fmoc-Ala-OH, **(S)-(+)-1-Fmoc-3-hydroxypyrrolidine**, and Fmoc-Tyr(tBu)-OH.
- N-terminal Acetylation:
 - After the final Fmoc deprotection, wash the resin with DMF (3 x 2 mL).
 - Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF (2 mL) to the resin.
 - Shake for 30 minutes.
 - Wash the resin with DMF (5 x 2 mL) and DCM (5 x 2 mL).
- Cleavage and Global Deprotection:
 - Dry the resin under vacuum.
 - Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
 - Add the cleavage cocktail (2 mL) to the resin and shake for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate.

- Peptide Precipitation and Purification:
 - Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
 - Dry the crude peptide pellet under vacuum.
 - Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Lyophilize the pure fractions to obtain the final peptide.

Protocol 2: NMR Spectroscopic Analysis for Conformational Assessment

This protocol outlines the acquisition of 1D and 2D NMR spectra to determine the conformation of the synthesized peptide.

Materials:

- Lyophilized pure peptide
- Deuterated solvent (e.g., DMSO- d_6 or H₂O/D₂O 9:1)
- NMR spectrometer (≥ 500 MHz)
- NMR tubes

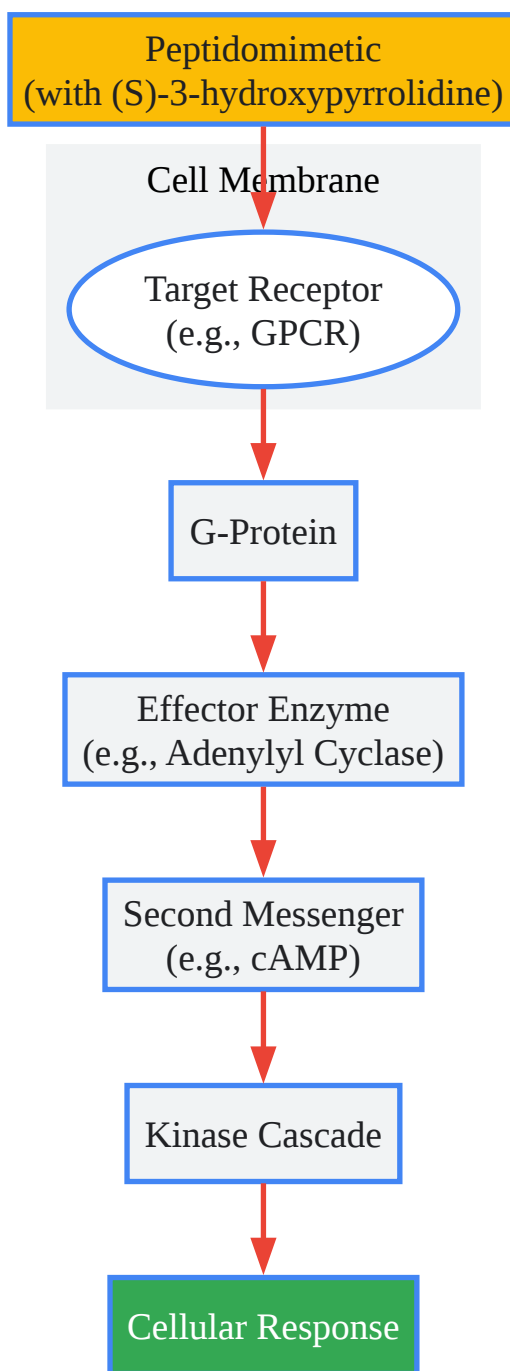
Procedure:

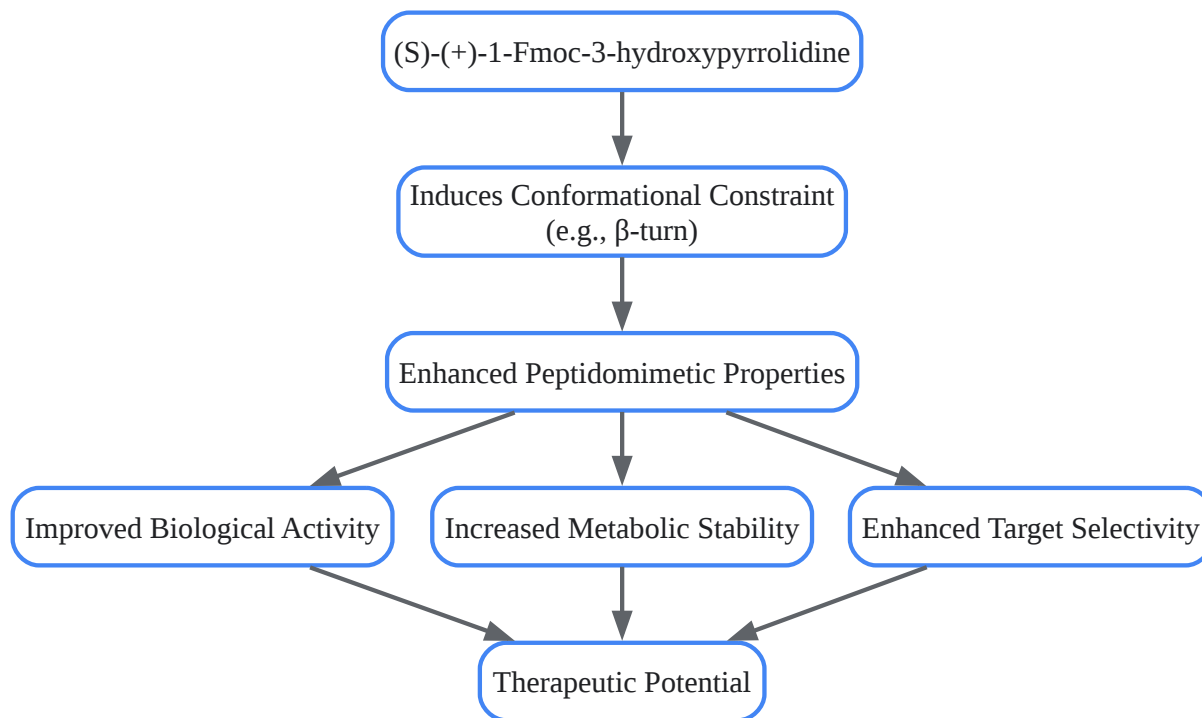
- Sample Preparation: Dissolve the lyophilized peptide in the appropriate deuterated solvent to a final concentration of 1-5 mM.
- 1D ^1H NMR Acquisition: Acquire a standard 1D ^1H NMR spectrum to check for sample purity and concentration.
- 2D NMR Acquisition:

- TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify the spin systems of the individual amino acid residues.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY (mixing time 200-400 ms) or ROESY (mixing time 150-300 ms) spectrum to identify through-space proximities between protons. Key NOEs for identifying β -turns include $H\alpha(i)$ to $HN(i+1)$ and, importantly for type I turns, $HN(i+2)$ to $HN(i+3)$.
- 1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence): Acquire a 1H - ^{13}C HSQC spectrum to assign the carbon resonances.
- Data Analysis:
 - Assign all proton and carbon resonances using the TOCSY and HSQC spectra.
 - Analyze the NOESY/ROESY spectra to identify sequential and medium-range NOEs. The presence of specific NOE patterns will confirm the presence of a β -turn.
 - Measure the $^3J(H\alpha, H\beta)$ coupling constants from the high-resolution 1D 1H spectrum. These values provide information about the side-chain and backbone dihedral angles. For the hydroxypyrrolidine ring, these coupling constants can help determine the ring pucker.

Visualizations

To aid in understanding the experimental workflows and conceptual relationships, the following diagrams are provided.





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